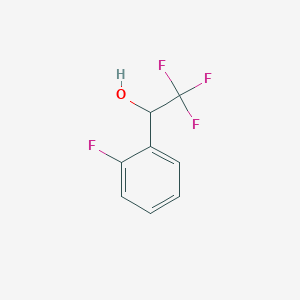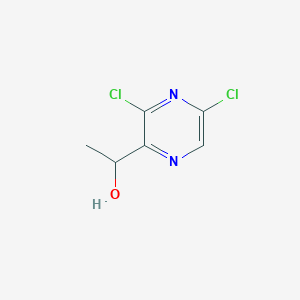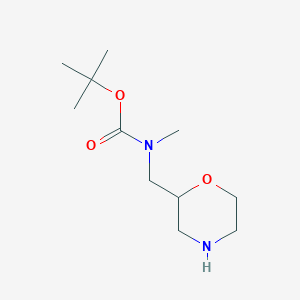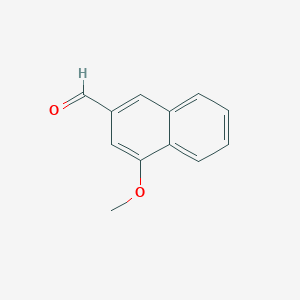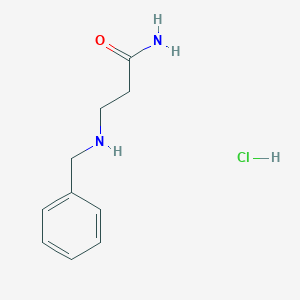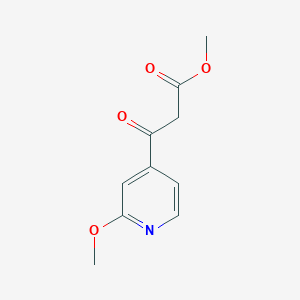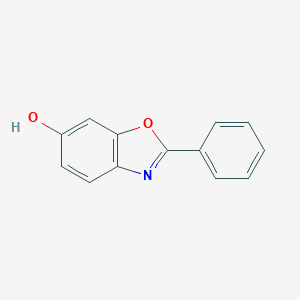
3-Bromo-5-fluoroaniline
Descripción general
Descripción
3-Bromo-5-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is a colorless to light yellow solid and is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and dyes .
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a precursor in the synthesis of enzyme inhibitors.
Medicine: The compound is involved in the synthesis of drugs with potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Bromo-5-fluoroaniline is a chemical compound with the molecular formula C6H5BrFN Similar compounds are often used in the synthesis of active pharmaceutical ingredients (apis) .
Mode of Action
It’s known that the fluoride substituent in similar compounds can react with nucleophiles via nucleophilic aromatic substitution . This interaction can lead to changes in the target molecule, potentially altering its function.
Biochemical Pathways
Compounds with similar structures are often used as molecular scaffolds for apis , suggesting that they may interact with a variety of biochemical pathways depending on the specific API being synthesized.
Result of Action
Given its potential use in the synthesis of apis , it’s likely that the effects would vary depending on the specific API and its intended therapeutic effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability. For instance, it’s recommended to store this compound at ambient temperatures . Furthermore, safety handling suggests that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluoroaniline is typically synthesized through a multi-step halogenation process starting from aniline:
Halogenation of Aniline: Aniline is dissolved in hydrochloric acid, and sulfur dioxide is added while stirring. Bromine is then slowly added at a low temperature to produce 3-bromoaniline.
Fluorination: The 3-bromoaniline is dissolved in sulfuric acid, and sulfur dioxide is added while stirring. Ammonium bifluoride is then slowly added dropwise at a low temperature to produce this compound.
Purification: The product is purified through distillation to obtain the target compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Análisis De Reacciones Químicas
3-Bromo-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom influences the reactivity of the benzene ring.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-fluoroaniline derivatives.
Electrophilic Substitution: Products include various substituted anilines.
Oxidation and Reduction: Products include nitroanilines and reduced amines.
Comparación Con Compuestos Similares
3-Bromo-5-fluoroaniline can be compared with other halogenated anilines, such as:
- 3-Bromo-4-fluoroaniline
- 2-Bromo-5-fluoroaniline
- 4-Bromo-3-fluoroaniline
Uniqueness:
- The specific substitution pattern of bromine and fluorine atoms in this compound imparts unique electronic and steric properties, making it distinct in its reactivity and applications.
- The position of the substituents influences the compound’s chemical behavior and its suitability for specific synthetic routes and applications .
Propiedades
IUPAC Name |
3-bromo-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAVSDIXFIWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567063 | |
| Record name | 3-Bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134168-97-1 | |
| Record name | 3-Bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

